molecular formula C10H9FO4 B2692716 2-(Acetyloxy)-3-fluorophenyl acetate CAS No. 55030-67-6

2-(Acetyloxy)-3-fluorophenyl acetate

Cat. No.: B2692716
CAS No.: 55030-67-6
M. Wt: 212.176
InChI Key: SFTJLHYKOIAVMI-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-3-fluorophenyl acetate is an organic compound that features both acetyloxy and fluorophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-3-fluorophenyl acetate typically involves the acetylation of 3-fluorophenol. One common method is to react 3-fluorophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of acetic anhydride and a suitable base, such as triethylamine, in a solvent like dichloromethane is common in large-scale synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyloxy group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-(Acetyloxy)-3-fluorophenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-3-fluorophenyl acetate involves its interaction with biological targets such as enzymes. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The fluorophenyl moiety can interact with hydrophobic pockets in proteins, potentially modulating their activity .

Comparison with Similar Compounds

  • 2-(Acetyloxy)-4-fluorophenyl acetate
  • 2-(Acetyloxy)-3-chlorophenyl acetate
  • 2-(Acetyloxy)-3-bromophenyl acetate

Comparison: 2-(Acetyloxy)-3-fluorophenyl acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

(2-acetyloxy-3-fluorophenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTJLHYKOIAVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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